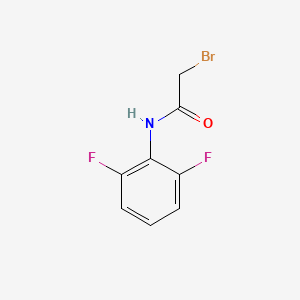

2-bromo-N-(2,6-difluorophenyl)acetamide

Description

Contextual Landscape of Halogenated Acetamide (B32628) Derivatives

Halogenated acetamide derivatives are a class of compounds that feature an acetamide functional group with one or more halogen atoms. The inclusion of halogens such as bromine, chlorine, and fluorine can significantly influence the physicochemical properties of the molecules, including their lipophilicity, metabolic stability, and binding interactions with biological targets. This has made them a subject of extensive research.

These derivatives have been investigated for a wide range of biological activities. Studies have shown that various substituted acetamides possess potential as:

Antimicrobial agents : Demonstrating efficacy against various bacterial and fungal strains. irejournals.com

Enzyme inhibitors : Certain acetamide derivatives have been found to inhibit enzymes such as butyrylcholinesterase, which is a target in the management of Alzheimer's disease. nih.gov

Anti-inflammatory agents : The acetamide scaffold is present in some nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer agents : Chalcone acetamide derivatives have been evaluated for their activity against cancer cell lines. nih.gov

The versatility of the acetamide scaffold allows for the synthesis of a large number of derivatives with diverse biological functions. nih.gov

Rationale for Investigation into 2-bromo-N-(2,6-difluorophenyl)acetamide

The specific rationale for the investigation of this compound is rooted in the established biological significance of the broader class of halogenated acetamides. The presence of the bromine atom and the difluorinated phenyl ring in its structure suggests several avenues for scientific inquiry. The bromine atom can act as a reactive handle for further chemical modifications and can also participate in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition.

The difluorophenyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's metabolic stability and binding affinity for target proteins. chemistryviews.org The fluorine atoms can alter the electronic properties of the aromatic ring and can form hydrogen bonds, potentially enhancing the compound's interaction with biological macromolecules.

Given that similar bromoacetamide derivatives are used as chemical probes to study protein function, it is plausible that this compound is investigated for its potential to act as a covalent or non-covalent inhibitor of specific enzymes or as a tool for studying biological pathways.

Research Objectives and Scope of the Study

While specific research studies detailing the objectives and scope for this compound are not extensively documented in publicly available literature, the objectives for studying such a compound can be inferred from the broader context of research on related molecules.

Typical research objectives for a compound like this compound would likely include:

Synthesis and Characterization : The primary step involves the development of an efficient synthetic route to produce the compound with high purity, followed by its thorough characterization using various spectroscopic and analytical techniques.

Biological Screening : The compound would likely be screened against a panel of biological targets, such as kinases or other enzymes, to identify any potential inhibitory activity. This is a common approach in the early stages of drug discovery.

Structure-Activity Relationship (SAR) Studies : If initial biological activity is observed, the next objective would be to synthesize and test a series of related analogs to understand how structural modifications affect the activity. This helps in optimizing the compound for better potency and selectivity.

Mechanism of Action Studies : For active compounds, a key objective is to elucidate the molecular mechanism by which they exert their biological effect. This could involve studies to determine if the compound binds covalently or non-covalently to its target and to identify the specific binding site.

The scope of such a study would initially be at the in vitro level, involving biochemical and cell-based assays. If promising results are obtained, the scope could be expanded to include more complex biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCVUJEUXCGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation of 2 Bromo N 2,6 Difluorophenyl Acetamide

Development of Efficient Synthetic Routes

The primary and most direct method for synthesizing 2-bromo-N-(2,6-difluorophenyl)acetamide involves the formation of an amide bond between 2,6-difluoroaniline (B139000) and a bromoacetyl halide. This method is a cornerstone of its laboratory-scale and potential industrial preparation.

Acylation of 2,6-Difluoroaniline with Bromoacetyl Halides

The synthesis is fundamentally an N-acylation reaction. In this process, the nucleophilic amine group of 2,6-difluoroaniline attacks the electrophilic carbonyl carbon of a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The reaction results in the formation of the desired amide and a hydrogen halide byproduct. A base is generally required to neutralize the acidic byproduct, driving the reaction to completion.

A representative procedure involves dissolving 2,6-difluoroaniline in a suitable solvent, such as 1,4-dioxane (B91453) or dichloromethane. researchgate.netirejournals.com The solution is often cooled to 0°C before the dropwise addition of bromoacetyl bromide, which may also be dissolved in a dry solvent. researchgate.net The cooling helps to control the exothermic nature of the reaction.

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the acylation reaction are highly dependent on several factors, which can be optimized for improved outcomes. Key parameters for optimization include the choice of solvent, base, temperature, and the nature of the acylating agent.

Solvent: Aprotic solvents are preferred to avoid side reactions with the acyl halide. Dichloromethane, tetrahydrofuran (B95107) (THF), and 1,4-dioxane are commonly used. researchgate.netirejournals.com The choice of solvent can influence reactant solubility and reaction rate.

Base: A non-nucleophilic base is crucial for scavenging the generated hydrogen halide. Organic bases like pyridine (B92270) or triethylamine, or inorganic bases such as potassium carbonate, are frequently employed. irejournals.com The base prevents the protonation of the starting aniline, which would render it non-nucleophilic.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) to manage its exothermicity and is then allowed to proceed at room temperature. researchgate.netirejournals.com This controlled approach minimizes the formation of impurities.

The following table summarizes typical conditions for the acylation reaction.

| Parameter | Condition | Purpose |

| Reactants | 2,6-Difluoroaniline, Bromoacetyl Bromide | Formation of the amide bond |

| Solvent | Dichloromethane (CH₂Cl₂), 1,4-Dioxane | Aprotic medium to dissolve reactants |

| Base | Pyridine, Potassium Carbonate (K₂CO₃) | Neutralize HCl/HBr byproduct |

| Temperature | 0°C to Room Temperature | Control reaction rate and exothermicity |

Exploration of Catalytic Approaches for this compound

While direct acylation is effective for synthesis, catalytic methods are paramount for the subsequent functionalization of the molecule, leveraging the reactive bromine atom. These approaches open pathways to a diverse range of derivatives.

Copper-Catalyzed Arylation Methods for Bromo-Difluoro-Acetamides

Copper-catalyzed reactions have been developed for the arylation of 2-bromo-2,2-difluoroacetamides, a class of compounds structurally related to the target molecule. nih.govresearchgate.net This methodology enables the formation of a new carbon-carbon bond at the α-carbon (the carbon bearing the bromine atom), effectively replacing the bromine with an aryl group. nih.gov

This transformation typically utilizes a copper catalyst to couple the bromo-acetamide with various aryl precursors, such as aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts. nih.govnih.gov The reactions have been shown to be effective for a wide range of bromo-difluoro-acetamides and are insensitive to the electronic properties of the aryl groups, allowing for the introduction of both electron-rich and electron-deficient substituents. nih.govresearchgate.net These protocols are noted for their efficiency, delivering diverse aromatic amides in good to excellent yields. nih.gov

Palladium-Mediated Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For a molecule like this compound, the bromine atom serves as a handle for various palladium-mediated transformations, including Suzuki, Heck, and Stille reactions. rsc.orgmdpi.com

Suzuki Coupling: This reaction would involve coupling the bromo-acetamide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form an α-aryl-N-(2,6-difluorophenyl)acetamide. mdpi.com

Stille Coupling: This method uses an organotin compound as the coupling partner with the bromo-acetamide, catalyzed by palladium. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace the bromine atom with a nitrogen-containing group, forming an α-amino-acetamide derivative.

These catalytic systems offer a versatile platform for modifying the core structure of this compound, enabling the synthesis of complex derivatives.

The table below outlines potential catalytic functionalization reactions.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Resulting Bond |

| Copper-Catalyzed Arylation | Copper(I) or Copper(II) salt | Arylboronic acid | C-C |

| Suzuki Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Organoboron reagent | C-C |

| Stille Coupling | Pd(0) complex | Organotin reagent | C-C |

| Buchwald-Hartwig Amination | Pd catalyst + Ligand + Base | Amine | C-N |

Green Chemistry Considerations in Synthetic Methodologies

Applying the principles of green chemistry to the synthesis of this compound involves evaluating and refining methodologies to reduce environmental impact.

Waste Prevention: The acylation reaction is relatively atom-economical. However, the formation of a salt byproduct (from the base and hydrogen halide) constitutes waste. Optimizing the reaction to achieve near-quantitative yields minimizes waste from side products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in While the main acylation reaction has good atom economy, catalytic approaches are inherently superior in this regard, as the catalyst is used in small amounts and regenerated.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The acylation is often performed at low to ambient temperatures, aligning with this principle. Catalytic reactions may sometimes require elevated temperatures, but the development of highly active catalysts that operate under milder conditions is a key goal of green chemistry.

Catalysis: The use of catalytic reagents is preferable to stoichiometric reagents. mlsu.ac.in The catalytic functionalization routes (using copper or palladium) are prime examples of this principle in action. They offer a more sustainable path to derivatives compared to stoichiometric multi-step sequences that might generate significant waste.

By focusing on solvent choice, reaction conditions, and embracing catalytic methods, the synthesis and functionalization of this compound can be aligned more closely with the principles of green chemistry.

Reaction Chemistry and Functionalization of 2 Bromo N 2,6 Difluorophenyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The presence of a bromine atom at the alpha-carbon position, adjacent to the amide carbonyl group, renders this site highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, while the bromide ion serves as an excellent leaving group. This reactivity is characteristic of α-halo amides and is a cornerstone of their synthetic utility.

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of a new carbon-nucleophile bond. This reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry if the alpha-carbon is a chiral center. libretexts.org

Key research findings have demonstrated the successful substitution with various nucleophiles. For instance, sulfur-based nucleophiles, such as the anion of (1-phenyl-1H-tetrazol-5-yl)thiol, react with 2-bromo-N-(2,6-difluorophenyl)acetamide to form N-(2,6-difluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide. sigmaaldrich.com Similarly, nitrogen nucleophiles are effective; a notable example involves the reaction with a benzothiazine derivative, where the nitrogen atom displaces the bromine to create a more complex molecular structure. nih.gov These reactions underscore the role of the α-bromo position as a key handle for molecular elaboration.

| Nucleophile | Resulting Product Structure | Reference |

|---|---|---|

| (1-phenyl-1H-tetrazol-5-yl)thiolate | N-(2,6-difluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide | sigmaaldrich.com |

| 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (N-alkylation) | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] minia.edu.egresearchgate.netthiazin-2-yl)-N-(2,6-difluorophenyl)acetamide | nih.gov |

| Fluoride Ion (e.g., from Et3N·3HF) | 2-fluoro-N-(2,6-difluorophenyl)acetamide | nih.gov |

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The difluorophenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring: the acetamido group (-NHCOCH2Br) and the two fluorine atoms.

Acetamido Group: The nitrogen atom of the amide has a lone pair of electrons that it can donate to the ring through resonance, making the group an ortho, para-director. This effect generally activates the ring towards electrophilic attack. mnstate.edu

Fluorine Atoms: Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated via resonance, making them ortho, para-directors. wikipedia.org

| Substituent | Position | Directing Effect | Predicted Substitution Site |

|---|---|---|---|

| -NHCOCH2Br | 1 | Ortho, Para | 4 |

| -F | 2 | Ortho, Para | 4 |

| -F | 6 | Ortho, Para | 4 |

| Overall Predicted Regioselectivity | Position 4 |

Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4) and halogenation (using Br2/FeBr3). masterorganicchemistry.com

Hydrolytic Pathways and Stability of the Amide Linkage

The amide linkage is one of the most stable functional groups in organic chemistry, contributing to its prevalence in pharmaceuticals and biologically important molecules. galaxypub.co However, it can be cleaved under forcing conditions, typically through hydrolysis in the presence of strong acid or base and heat.

The hydrolysis of this compound would yield 2,6-difluoroaniline (B139000) and bromoacetic acid (or its salt). The stability of the amide bond in this specific molecule is influenced by the electronic properties of the 2,6-difluorophenyl group. The strong electron-withdrawing nature of the fluorine atoms can affect the electron density around the amide bond, potentially influencing its susceptibility to hydrolysis.

In addition to chemical hydrolysis, enzymatic pathways can also cleave amide bonds. Certain microorganisms possess enzymes, such as amidases, that can catalyze the hydrolysis of amides under mild, physiological conditions. nih.gov For instance, prodrugs containing acetamide (B32628) linkages have been designed to undergo hydrolysis at physiological pH to release an active compound. archivepp.com While specific studies on the hydrolytic stability of this compound are not extensively detailed, the general principles of amide chemistry suggest it is a robust linkage, requiring specific and often harsh conditions for cleavage.

Derivatization for Novel Chemical Entities

The reactive nature of the alpha-bromo position makes this compound a valuable building block for the synthesis of more complex and novel chemical entities.

Formation of Extended Molecular Architectures

As established in Section 3.1, the alpha-bromo group is an excellent electrophilic site for reactions with a wide array of nucleophiles. This reactivity is frequently exploited to link the N-(2,6-difluorophenyl)acetamide moiety to other complex molecular scaffolds, thereby creating extended molecular architectures.

A clear example is the synthesis of potential pharmacologically active agents. In one study, 2-bromo-N-(2-bromophenyl)acetamide (a closely related analogue) was reacted with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide. nih.gov In this reaction, the nitrogen atom of the benzothiazine ring acts as a nucleophile, displacing the bromide to form a new C-N bond and a significantly larger molecule. This strategy is a common approach in medicinal chemistry to combine different pharmacophores into a single entity.

| Starting Acetamide Derivative | Reactant/Nucleophile | Resulting Extended Molecule | Reference |

|---|---|---|---|

| 2-bromo-N-(2-bromophenyl)acetamide | 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] minia.edu.egresearchgate.netthiazin-2-yl)-N-(2-bromophenyl)acetamide | nih.gov |

| This compound | 1-phenyl-1H-tetrazole-5-thiol | N-(2,6-difluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide | sigmaaldrich.com |

Transformations Involving the Halogen Substituents

The three halogen atoms in this compound exhibit distinct reactivities, offering multiple avenues for chemical transformation.

Alpha-Bromo Group: As extensively discussed, this group is the most reactive site for nucleophilic substitution. Beyond simple displacement, it can participate in various other transformations common for alkyl halides.

Aryl Fluorine Substituents: The fluorine atoms attached to the aromatic ring are significantly less reactive than the alpha-bromo group. The C-F bond is the strongest single bond to carbon, making aryl fluorides generally resistant to cleavage. Nucleophilic aromatic substitution (SNAr) of these fluorine atoms is difficult and would require extremely harsh conditions or the presence of additional, strongly electron-withdrawing groups on the ring. However, transformations involving organometallic intermediates, such as those used in cross-coupling reactions, could potentially be employed to replace the fluorine atoms, although this is a challenging synthetic operation.

The primary and most synthetically accessible transformations on this molecule involve the versatile alpha-bromo position, while the aryl fluorides typically remain intact, influencing the electronic properties and conformation of the molecule.

Advanced Spectroscopic and Structural Characterization of 2 Bromo N 2,6 Difluorophenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-bromo-N-(2,6-difluorophenyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methylene (B1212753) (-CH₂), the amide (-NH), and the aromatic ring.

The methylene protons (Br-CH₂-C=O) are anticipated to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group. The amide proton (-NH) signal is typically a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding. The aromatic region would display a complex multiplet pattern resulting from the protons on the 2,6-difluorophenyl ring. The coupling of these protons with each other and with the adjacent fluorine atoms would lead to intricate splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- | 3.9 - 4.2 | Singlet |

| -NH- | 8.0 - 9.5 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The methylene carbon (-CH₂) attached to the bromine will also be deshielded and is expected around 25-35 ppm.

The aromatic carbons of the 2,6-difluorophenyl ring will show multiple signals. The carbons directly bonded to the fluorine atoms (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- | 25 - 35 |

| C=O | 160 - 170 |

| Aromatic C-N | 120 - 130 |

| Aromatic C-H | 110 - 130 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. Since the two fluorine atoms in the 2,6-difluorophenyl group are chemically equivalent, they are expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. This signal may exhibit coupling to the ortho and meta protons on the aromatic ring, providing further structural confirmation.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling relationships between different protons, helping to delineate the spin systems within the aromatic ring. An HSQC spectrum would show correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the methylene group and the protonated carbons of the aromatic ring.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy probes the vibrational modes of molecules and provides valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound would display several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3250-3350 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1520-1570 cm⁻¹. The C-N stretching vibration of the amide group would also be present. Furthermore, characteristic bands for the C-Br stretch, and the C-F stretches and aromatic C=C bending vibrations of the difluorophenyl ring would be observed.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3250 - 3350 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| N-H (Amide II) | Bend | 1520 - 1570 |

| C-F | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 600 |

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound has been found in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

While predicted mass spectrometry data is available, no peer-reviewed experimental high-resolution mass spectrometry studies confirming the molecular ion and detailing the fragmentation pattern of this compound could be located.

Single Crystal X-ray Diffraction Studies of this compound

A crystallographic information file (CIF) or any published single-crystal X-ray diffraction data for this compound is not available in the public domain. Consequently, a detailed analysis of its solid-state structure is not possible.

Determination of Molecular Conformation and Torsion Angles

Without single-crystal X-ray diffraction data, the specific molecular conformation and torsion angles of this compound in the solid state cannot be determined.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and other non-covalent contacts, is contingent on the availability of single-crystal X-ray diffraction data, which is currently unavailable.

Application of Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method that requires crystallographic data to map and quantify intermolecular contacts. Due to the lack of a crystal structure for this compound, this analysis cannot be performed.

Computational and Theoretical Investigations of 2 Bromo N 2,6 Difluorophenyl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. dergipark.org.tr Methods like the popular B3LYP hybrid functional, combined with appropriate basis sets such as 6-311++G(d,p), are frequently used to predict molecular geometries, orbital energies, and various reactivity indices for molecules similar in structure to 2-bromo-N-(2,6-difluorophenyl)acetamide. nih.govphyschemres.orgmdpi.com

Geometry optimization is a computational procedure used to find the minimum energy structure of a molecule, which corresponds to the most stable arrangement of its atoms. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The core of the molecule consists of a planar acetamide (B32628) group linked to a 2,6-difluorophenyl ring. The planarity of the amide linkage (O=C–N–H) is a key feature due to the delocalization of the nitrogen lone pair into the carbonyl π-system. The most significant conformational flexibility arises from the rotation around the N–C(phenyl) and C–C(carbonyl) single bonds. Computational studies on analogous N-arylacetamides help predict these parameters. For instance, DFT calculations on acetanilide (B955) and its derivatives provide a reliable reference for the expected geometric values. researchgate.net

Table 1: Predicted Geometric Parameters for Key Structural Features of N-Arylacetamides based on DFT Calculations on Analogous Compounds. Data is illustrative and based on typical values for N-phenylacetamide derivatives.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.20 - 1.25 |

| C(carbonyl)-N | 1.35 - 1.40 | |

| N–C(phenyl) | 1.40 - 1.45 | |

| C–Br | 1.90 - 1.95 | |

| C–F | 1.35 - 1.40 | |

| Bond Angle (°) | O=C–N | 120 - 125 |

| C–N–C | 120 - 130 | |

| Dihedral Angle (°) | C(phenyl)–N–C=O | 0 - 40 |

The conformational landscape is explored by systematically rotating key dihedral angles to identify different stable conformers and the energy barriers separating them. For this compound, a crucial aspect is the torsional angle between the phenyl ring and the amide plane. The presence of two bulky fluorine atoms at the ortho positions likely forces the phenyl ring to be significantly twisted out of the amide plane to minimize steric hindrance, a common feature in ortho-substituted acetanilides. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-difluorophenyl ring and the amide nitrogen atom. In contrast, the LUMO is anticipated to be distributed over the carbonyl group (C=O) and the bromoacetyl moiety (–C(O)CH₂Br), which are electron-withdrawing. The HOMO-LUMO gap provides insight into the electronic transitions and charge transfer possibilities within the molecule. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Substituted Anilines. Values are illustrative and based on DFT/B3LYP calculations for p-nitroaniline and p-aminoaniline, providing a comparative context. thaiscience.info

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.5811 | -2.6904 | 3.8907 |

| p-Aminoaniline | -5.1611 | -0.5602 | 4.6019 |

The presence of electron-withdrawing fluorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted acetanilide, likely resulting in a relatively large energy gap, indicating high kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. avogadro.cc It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. researchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials. researchgate.net

In the MEP map of this compound, distinct regions of varying potential are expected:

Negative Potential (Red/Yellow): The most negative potential is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atoms on the phenyl ring will also create regions of negative potential. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The most positive potential is expected around the amide hydrogen (N–H), making it the primary site for nucleophilic attack and the main hydrogen bond donor.

Neutral/Intermediate Potential (Green): The carbon atoms of the phenyl ring and the methylene (B1212753) group (–CH₂–) will likely exhibit a more neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwikipedia.org It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). This energy value measures the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, with higher E(2) values indicating stronger interactions. researchgate.net

For this compound, NBO analysis can reveal several important intramolecular hyperconjugative interactions:

Amide Resonance: A strong interaction is expected between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbital of the carbonyl group (π*(C=O)). This delocalization is responsible for the planar character of the amide bond and its partial double-bond nature.

Other Interactions: Delocalization can also occur from the oxygen lone pairs (n(O)) to the antibonding σ* orbitals of adjacent C–N and C–C bonds.

Computational studies on similar amide-containing molecules have quantified these interactions. nih.govnih.gov

Table 3: Illustrative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of an Amide. Data based on a representative NBO analysis of an N-phenylacetamide derivative. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(C=O) | ~50-60 | Amide Resonance |

| n(O) | σ*(C-N) | ~20-30 | Hyperconjugation |

| n(O) | σ*(C-C) | ~15-25 | Hyperconjugation |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx These are categorized as global, describing the reactivity of the molecule as a whole, and local, identifying the reactivity of specific atomic sites. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr

Global Reactivity Descriptors:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Potential (μ): μ = -(I+A)/2

Chemical Hardness (η): η = (I-A)/2

Global Softness (S): S = 1/(2η)

Electrophilicity Index (ω): ω = μ²/ (2η)

A high chemical hardness and low softness indicate high stability and low reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. researchgate.net

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify which atoms in a molecule are most susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), or radical attack (f⁰). This allows for the prediction of site selectivity in chemical reactions.

Table 4: Representative Global Reactivity Descriptors (in eV) Calculated for Phenylacetamide Derivatives. Illustrative values based on DFT calculations on related compounds. niscpr.res.in

| Descriptor | Symbol | Formula | Expected Value Range |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.0 to -5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 4.0 |

| Electrophilicity Index | ω | μ² / (2η) | 1.0 to 3.0 |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation and analysis of synthesized compounds. The primary applications are in predicting vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. physchemres.org

Vibrational Frequencies (FT-IR/Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. arxiv.org These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. mdpi.com For this compound, key vibrational modes of interest include the N–H stretch, the C=O (Amide I) stretch, and the C–N stretch/N–H bend (Amide II) coupling. mdpi.com

Table 5: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Amides. Data from a study on N-(4-hydroxyl phenyl) acetamide at the B3LYP/6-311++G(d,p) level. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| N–H Stretch | 3325 | 3383 |

| C=O Stretch (Amide I) | 1656 | 1690 |

| C–N Stretch / N–H Bend | 1558 | 1560 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR isotropic chemical shifts (¹H and ¹³C). rsc.org These calculations provide theoretical spectra that can be directly compared to experimental data, aiding in the assignment of complex spectra and confirming molecular structures. mdpi.combohrium.com The accuracy of predicted shifts is generally high, often within 0.2 ppm for ¹H and 5 ppm for ¹³C of experimental values, making it a powerful tool for distinguishing between isomers or confirming substituent effects. nih.gov

Computational Simulation of NMR Chemical Shifts

No specific studies containing computational simulations of the ¹H, ¹³C, ¹⁹F, or ¹⁵N NMR chemical shifts for this compound were identified. The application of Density Functional Theory (DFT), often using methods like GIAO (Gauge-Independent Atomic Orbital), is a standard and powerful technique for predicting NMR spectra. Such calculations can provide valuable insights for structural elucidation by correlating theoretical chemical shifts with experimental data. However, published results of such simulations for this compound are not available.

Theoretical Vibrational Spectra

A theoretical vibrational analysis, typically performed using DFT calculations, provides predicted frequencies and intensities for infrared (IR) and Raman spectra. This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-Br stretching. No published theoretical vibrational spectrum or corresponding data table for this compound could be located.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic absorption spectra (UV-Vis) of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). A TD-DFT analysis would characterize the low-energy excited states of this compound. However, no studies containing TD-DFT calculations or a table of electronic transition data for this compound were found.

Theoretical Studies on Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and crystal packing of a compound. Theoretical methods are instrumental in characterizing and quantifying these interactions.

Hydrogen Bonding Network Characterization

In the solid state, molecules like this compound are expected to form hydrogen bonds, primarily involving the amide N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor. Computational studies, often based on crystal structure data, can analyze the geometry, energy, and topology of these hydrogen bonding networks. No crystallographic or theoretical studies detailing the hydrogen bonding patterns of this specific compound were identified in the search results.

Halogen Bonding Interactions: A Comprehensive Analysis

The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. A comprehensive computational analysis would typically involve electrostatic potential surface calculations to identify the positive σ-hole on the bromine atom and interaction energy calculations. No theoretical analysis of potential halogen bonding interactions involving this compound has been published according to the available search results.

Aromatic π-Stacking and Dispersion Forces

The 2,6-difluorophenyl ring provides a site for potential π-stacking interactions, which are important for crystal packing and molecular recognition. These interactions are driven by dispersion forces and electrostatic contributions. Advanced computational methods are required to accurately model these weak interactions. The literature search did not yield any studies that computationally investigated π-stacking or dispersion forces specifically for this compound.

Tautomerism and Isomerism Energetic Analysis

Amide-Imidol Tautomerism

The amide form is generally the more stable tautomer for simple amides. However, the relative stability can be influenced by substituents and the surrounding environment. conicet.gov.ar Computational studies, typically employing Density Functional Theory (DFT), can predict the relative energies of the amide (keto) form and its corresponding imidol (enol) tautomer.

Amide Tautomer: The standard, more stable form of the molecule.

Imidol Tautomer: Formed by the migration of the amide proton to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond.

An energetic analysis would involve geometry optimization of both tautomers, followed by frequency calculations to confirm them as true energy minima. The difference in their electronic energies, often corrected with zero-point vibrational energy, provides the relative stability. Theoretical studies on related β-ketoamides have shown that while the keto form often predominates, factors like intramolecular hydrogen bonding and solvent effects can favor the enol form. conicet.gov.arresearchgate.net

Rotational Isomerism

Due to the presence of single bonds, different spatial arrangements of the atoms, or conformations, can exist. The most significant rotational barriers would be associated with the C-N amide bond and the C-C bond connecting the phenyl ring to the nitrogen. The relative orientation of the 2,6-difluorophenyl ring with respect to the acetamide group, and the orientation of the bromomethyl group, give rise to different conformers. Theoretical calculations can map the potential energy surface for these rotations to identify the most stable conformers and the energy barriers between them. Studies on similar chloroacetamides have utilized both DFT calculations and experimental techniques like NMR and IR spectroscopy to investigate conformational equilibria. nih.gov

Illustrative Energetic Analysis

| Tautomer/Isomer | Description | Relative Energy (kcal/mol) |

| Amide 1 | Most stable amide conformer | 0.00 |

| Amide 2 | Rotational isomer of the amide | 2.5 |

| Imidol 1 | Most stable imidol tautomer | 12.8 |

| Imidol 2 | Rotational isomer of the imidol | 14.2 |

This table is illustrative and based on general principles of amide tautomerism and isomerism. Actual values would require specific DFT calculations.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. ipme.rutaylorfrancis.com Organic molecules, particularly those with donor-acceptor groups and extended π-conjugation, can exhibit significant NLO responses. researchgate.net Computational methods, especially DFT, are widely used to predict the NLO properties of molecules. researchgate.netresearchgate.net

The key parameters for evaluating the second-order NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.netnih.gov

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO activity. A large β value indicates a strong NLO response.

For this compound, the presence of electron-withdrawing fluorine and bromine atoms, along with the phenyl ring and amide group, creates a complex electronic environment. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO properties. The choice of DFT functional and basis set is crucial for obtaining accurate results. researchgate.netmedmedchem.com Time-dependent DFT (TD-DFT) can also be used to understand the electronic transitions that contribute to the NLO response. researchgate.net

Illustrative NLO Properties

The following table presents hypothetical NLO parameters for this compound, calculated using a DFT approach, and compared to urea, a standard reference compound for NLO studies. researchgate.net

| Property | This compound (Calculated) | Urea (Reference) |

| Dipole Moment (μ) | 3.5 D | 1.37 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu | 3.83 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 20 x 10⁻³⁰ esu | 0.37 x 10⁻³⁰ esu |

This table is for illustrative purposes. The values are hypothetical and intended to represent the type of data generated in a computational NLO study. The actual NLO response would need to be determined by specific quantum chemical calculations.

The calculated values, particularly a significantly larger first hyperpolarizability compared to urea, would suggest that this compound could be a candidate for NLO applications. The intramolecular charge transfer characteristics, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis, would provide further insight into the origins of its NLO response. nih.gov

Mechanistic Elucidations of Reactions Involving 2 Bromo N 2,6 Difluorophenyl Acetamide

Reaction Pathway Analysis of Synthetic Transformations

Synthetic transformations involving 2-bromo-N-(2,6-difluorophenyl)acetamide predominantly proceed via nucleophilic substitution pathways. The electron-withdrawing nature of the bromine atom, coupled with the inductive effect of the carbonyl group, renders the α-carbon susceptible to attack by a wide range of nucleophiles.

A primary reaction pathway is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the bromide leaving group. The stereochemistry at the α-carbon, if it were a chiral center, would be inverted during this process. The presence of the N-(2,6-difluorophenyl) group can sterically hinder the backside attack required for an SN2 reaction, potentially reducing the reaction rate compared to less substituted analogues.

Computational studies on similar α-bromoamides suggest that the reaction pathway can also involve the formation of intermediates, such as aziridinone (B14675917) intermediates, particularly in the presence of a base. The reaction would proceed through deprotonation of the amide nitrogen, followed by an intramolecular SN2 reaction to form the highly strained three-membered ring. Subsequent nucleophilic attack on the aziridinone would lead to the final product. The specific pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Kinetic and Thermodynamic Considerations in Reactivity

The kinetics of reactions involving this compound are influenced by several factors. For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The rate constant is affected by the nucleophilicity of the attacking species, the stability of the bromide leaving group, and the steric and electronic effects of the N-(2,6-difluorophenyl)acetamide moiety.

Factors Influencing Reactivity:

| Factor | Influence on SN2 Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more reactive nucleophile can more readily attack the electrophilic carbon. |

| Solvent Polarity | Polar aprotic solvents generally favor SN2 reactions | These solvents can solvate the cation but not the anion, increasing the effective nucleophilicity. |

| Steric Hindrance | Increased steric bulk around the reaction center decreases the rate | The 2,6-difluoro substitution on the phenyl ring can impede the approach of the nucleophile. |

| Leaving Group Ability | Bromide is a good leaving group, facilitating the reaction | The stability of the departing anion is crucial for the progress of the reaction. |

Transition State Characterization

The transition state of a reaction involving this compound is a high-energy, transient species that cannot be isolated. Its structure and energy determine the activation energy and, consequently, the rate of the reaction.

For a typical SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the α-carbon. In this arrangement, the incoming nucleophile and the departing bromide ion are partially bonded to the carbon atom, positioned 180° apart. The three other substituents on the carbon lie in a plane perpendicular to the nucleophile-carbon-bromide axis.

Computational methods, such as Density Functional Theory (DFT), are instrumental in characterizing the geometry and energy of such transition states. These calculations can provide insights into the bond lengths and angles of the transition state structure, as well as the activation energy barrier for the reaction. For this compound, the transition state would be influenced by the electronic effects of the difluorophenyl group, which can affect the charge distribution and stability of the transition state. The fluorine atoms, being highly electronegative, can withdraw electron density from the phenyl ring, which in turn can influence the electrophilicity of the α-carbon.

Applications in Advanced Organic Synthesis and Material Science

Utility of 2-bromo-N-(2,6-difluorophenyl)acetamide as a Chemical Intermediate

The structure of this compound features a highly reactive carbon-bromine bond, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the foundation of its utility as a versatile chemical intermediate.

The primary role of this compound in organic synthesis is as an alkylating agent. The bromoacetyl moiety can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the N-(2,6-difluorophenyl)acetamido group into other molecules. This process is a key step in the construction of more complex molecular architectures.

While specific examples detailing the reactions of this compound are not extensively documented in public literature, the reactivity of analogous α-haloacetamides is well-established. For instance, related compounds like 2-bromo-N-(aryl)acetamides are frequently used as starting materials for the synthesis of various heterocyclic compounds. Research has shown that N-aryl-2-bromoacetamides can be cyclized or reacted with other reagents to form derivatives of thiazole, β-lactam, and other important heterocyclic systems. researchgate.netirejournals.com

A notable example from a related compound is the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netjcu.edu.authiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628), which utilizes 2-bromo-N-(2-bromophenyl) acetamide as a key reactant in a nucleophilic substitution reaction with a benzothiazine derivative. nih.gov This highlights the general synthetic strategy where the bromoacetamide function serves as a handle for connecting different molecular fragments.

Table 1: Representative Reactions of Analogous N-Aryl-α-haloacetamides

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole derivative | researchgate.net |

| 2-bromo-N-(p-chlorophenyl) acetamide | Various amines | 2-amino-N-(p-chlorophenyl) acetamide derivatives | irejournals.com |

| 2-bromo-N-(2-bromophenyl) acetamide | 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide | Complex benzothiazine derivative | nih.gov |

This reactivity profile strongly suggests that this compound is a potent precursor for creating a diverse library of complex organic molecules, particularly those intended for biological screening, as many N-phenylacetamide structures exhibit pharmacological activities. irejournals.comarchivepp.com

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities. The 2,6-difluorophenyl group in this compound makes it a valuable building block for introducing this specific fluorinated moiety into larger structures.

By leveraging the reactivity of the bromoacetyl group, synthetic chemists can attach the N-(2,6-difluorophenyl)acetamido unit to various molecular scaffolds. This strategy allows for the systematic modification of parent molecules to explore the effects of fluorine substitution. The ortho-difluoro substitution pattern is of particular interest as it can influence the conformation of the molecule by restricting the rotation around the phenyl-nitrogen bond, potentially locking the molecule into a biologically active conformation.

Potential in Advanced Materials Science

The structural features of this compound also suggest potential applications in the development of advanced materials. The combination of a rigid, electron-poor aromatic ring and a hydrogen-bonding amide group can influence the self-assembly and solid-state packing of molecules, which are critical for material properties.

Photochromic materials can reversibly change their color upon exposure to light. This property is dependent on the molecule's ability to undergo a reversible structural transformation between two states with different absorption spectra. While there is no direct evidence of photochromism in this compound itself, its structural components are relevant to the design of such materials.

Diarylethenes are a well-known class of photochromic compounds, and research has shown that the electronic nature of the aryl groups significantly impacts their switching properties. jcu.edu.au The introduction of fluorine atoms, such as in tetrafluorophenyl rings, has been explored in the design of some diarylethene systems. nih.gov The electron-withdrawing nature of the difluorophenyl group in this compound could potentially be used to tune the electronic and, by extension, the photochromic properties of larger systems into which it is incorporated.

The performance of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is highly dependent on the molecular packing and intermolecular interactions in the solid state. The amide group in this compound is capable of forming strong intermolecular hydrogen bonds.

Studies on the crystal structures of similar compounds, like 2-bromo-N-(2-chlorophenyl)acetamide, have revealed the formation of ordered molecular chains linked by N-H···O hydrogen bonds. researchgate.net Such ordered, supramolecular structures are crucial for efficient charge transport in organic semiconductors. The presence of the difluorophenyl ring can also lead to other non-covalent interactions, such as dipole-dipole or π-π stacking, which further influence molecular assembly. Therefore, this compound could serve as a building block for larger, conjugated molecules where its structural features could be used to control solid-state morphology for applications in organic electronics.

Directions for Further Academic Inquiry

The full potential of this compound remains largely unexplored, presenting several avenues for future academic research.

Synthetic Applications: A systematic investigation into its reactions with a broad range of nucleophiles would be valuable to establish a comprehensive library of its derivatives. This could include the synthesis of novel heterocyclic compounds, peptides, and other complex architectures.

Medicinal Chemistry: Given that many N-phenylacetamide derivatives possess biological activity, the novel compounds synthesized from this compound should be screened for potential therapeutic applications.

Materials Science: Future work could focus on incorporating this molecule into larger, conjugated systems to study the influence of the N-(2,6-difluorophenyl)acetamido group on the photophysical and electronic properties of the resulting materials. Investigating its ability to form liquid crystals or self-assembled monolayers would also be a worthwhile endeavor.

Polymer Chemistry: The molecule could potentially be used as a monomer or a functionalizing agent in polymer synthesis. Polymers containing the difluorophenyl moiety may exhibit enhanced thermal stability and unique dielectric properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2,6-difluorophenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromoacetamide derivatives are often synthesized via reaction of 2,6-difluoroaniline with bromoacetyl bromide in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions. Critical parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:acylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization may require monitoring by TLC or HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the difluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ ~-110 to -120 ppm for ortho-fluorine) and the acetamide moiety (NH resonance at δ ~8.5–9.5 ppm).

- HRMS : Validate molecular formula (C₈H₆BrF₂NO; exact mass 258.96 g/mol) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Stability assessments via periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) are recommended. Avoid prolonged exposure to moisture due to potential hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Key steps:

- Grow crystals via slow evaporation (solvent: methanol/water).

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL-2018/3, reporting metrics like R-factor (<0.05) and bond angle/length deviations. Compare with analogous structures (e.g., N-(2,6-dichlorophenyl)acetamide, a = 13.19 Å, β = 103.1° ).

Q. What strategies address contradictions in NMR data for bromoacetamide derivatives?

- Methodological Answer : Discrepancies in NH proton shifts may arise from rotameric equilibria or hydrogen bonding. Solutions:

- Use variable-temperature NMR to identify dynamic processes.

- Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model conformers and compare with experimental data .

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How do fluorine substituents influence the compound’s reactivity and biological interactions?

- Methodological Answer : The 2,6-difluorophenyl group enhances lipophilicity (logP ~2.5) and metabolic stability. Computational docking (AutoDock Vina) can predict binding to targets like enzymes or receptors. Compare with non-fluorinated analogs to isolate electronic effects (e.g., fluorine’s electronegativity alters π-stacking in protein binding pockets) .

Q. What advanced chromatographic methods detect trace impurities in synthesized batches?

- Methodological Answer : Use UPLC-MS/MS (Waters ACQUITY BEH C18 column, 1.7 µm) with ESI+ ionization. Monitor for common byproducts like dehalogenated species (e.g., N-(2,6-difluorophenyl)acetamide) or dimerization products. Validate with reference standards (e.g., EP impurity C: 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.